2-Amino-4-phenylhexan-1-ol

Catalog No.
S15375099
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-phenylhexan-1-ol

Product Name

2-Amino-4-phenylhexan-1-ol

IUPAC Name

2-amino-4-phenylhexan-1-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3

InChI Key

ZHGFRDDCVBSPEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CO)N)C1=CC=CC=C1

2-Amino-4-phenylhexan-1-ol is an organic compound characterized by the presence of an amino group and a phenyl group attached to a hexanol backbone. Its molecular formula is C13H19NOC_{13}H_{19}NO, and its structure consists of a six-carbon chain with an amino group at the second carbon and a phenyl group at the fourth carbon. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical properties of 2-Amino-4-phenylhexan-1-ol allow it to participate in various reactions typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Formation of Salts: Reaction with acids can yield ammonium salts.
  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes, depending on reaction conditions.

These reactions are fundamental in synthetic organic chemistry, allowing for the modification and derivation of more complex molecules.

The synthesis of 2-Amino-4-phenylhexan-1-ol can be achieved through several methods:

  • Starting from Phenylacetone: A common method involves the reductive amination of phenylacetone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride.
  • Using Chiral Catalysts: Asymmetric synthesis can be employed using chiral catalysts to produce enantiomerically enriched forms of the compound, enhancing its potential biological activity.
  • Direct Amination: Another approach includes the direct amination of 4-phenylhexan-1-one using ammonia or amines under catalytic conditions.

These methods highlight the versatility in synthesizing this compound, allowing for variations that may influence its pharmacological properties.

2-Amino-4-phenylhexan-1-ol has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting central nervous system disorders.
  • Chemical Research: It can be utilized as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.

Interaction studies involving 2-Amino-4-phenylhexan-1-ol focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds share structural similarities with 2-Amino-4-phenylhexan-1-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-phenylbutan-1-olShorter carbon chainPotentially different pharmacokinetics
2-Amino-4-phenylthiazoleContains a thiazole ringDifferent biological activity profile
3-Amino-4-methylphenylhexan-1-olMethyl substitution on phenyl groupAltered receptor interaction
2-Amino-3-(4-methylphenyl)propan-1-olBranched structureVariability in metabolic pathways

These compounds illustrate how slight modifications in structure can lead to significant differences in biological activity and applications, underscoring the importance of structure–activity relationships in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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